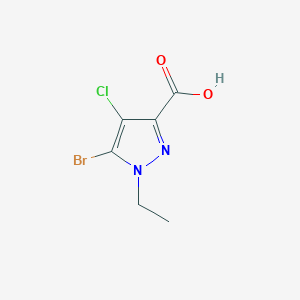

5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

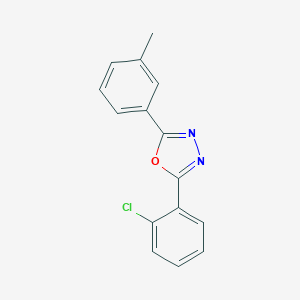

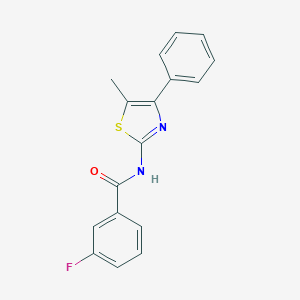

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific compound “5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid” would have additional functional groups attached to this basic pyrazole structure, including a bromo group at the 5th position, a chloro group at the 4th position, and an ethyl group at the 1st position .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .

Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific functional groups in “5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid” would be attached at the appropriate positions on this ring .

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Wissenschaftliche Forschungsanwendungen

Pyrazole Derivatives: Synthesis and Biological Applications

Applications in Synthesis of Heterocyclic Compounds

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives, including pyrazole carboxylic acid derivatives, underscores their value as a building block for synthesizing a variety of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these derivatives offers mild reaction conditions for generating a wide range of heterocyclic compounds and dyes (M. A. Gomaa & H. Ali, 2020). This research indicates the potential of pyrazole carboxylic acid derivatives in creating innovative compounds with various applications, including in material science and as functional dyes.

Contribution to Anticancer Research

Recent reviews have highlighted the role of compounds like pyrazoline derivatives in anticancer research. These compounds, due to their structural diversity and biological activity, have been extensively studied for their anticancer properties. The synthesis and chemistry of structurally unique hexasubstituted pyrazolines, for example, have provided insights into the development of new anticancer agents (A. Baumstark et al., 2013). This research demonstrates the importance of pyrazoline derivatives in the discovery and development of new therapeutic agents against various cancers.

Zukünftige Richtungen

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Given the wide range of potential applications and ongoing research into new synthesis methods, it’s likely that the study and use of pyrazoles, including “5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid”, will continue to be an active area of research .

Wirkmechanismus

Target of Action

The primary targets of 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their broad range of biological activities . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Pyrazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with its targets would depend on the nature of these targets.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives , it’s plausible that this compound could affect multiple pathways

Pharmacokinetics

The compound’s solubility in polar organic solvents suggests it may be well-absorbed in the body. Its stability under normal temperature and pressure also indicates it might have a reasonable half-life in the body.

Result of Action

As a pyrazole derivative, it may exhibit a range of biological activities , but specific effects would depend on its interaction with its targets.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound’s stability under normal temperature and pressure suggests it might be relatively stable in various environments.

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-1-ethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O2/c1-2-10-5(7)3(8)4(9-10)6(11)12/h2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFBTXQXPJTTDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(=O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Acetylamino)-1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B494965.png)

![2-amino-4-(4-fluorophenyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494966.png)

![1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494971.png)

![1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494975.png)

![2-amino-4-(2-thienyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494976.png)

![2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B494978.png)

![1-ethyl-6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B494979.png)

![1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B494980.png)

![N,N-diethyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494984.png)